molecular formula C18H18N4O3 B429773 Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate CAS No. 312310-00-2

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate

Cat. No.: B429773
CAS No.: 312310-00-2
M. Wt: 338.4g/mol
InChI Key: NEXDZDGKLFECPR-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 2-position and a methyl group at the 6-position. The pyrimidine ring is linked via an ether oxygen to a methyl benzoate ester. Its synthesis likely involves coupling reactions between pyrimidine intermediates and benzoate esters, though procedural details are absent in the cited sources.

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-10-16(20-18(19-11)22-13(3)9-12(2)21-22)25-15-7-5-14(6-8-15)17(23)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXDZDGKLFECPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)OC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acetylacetone and Hydrazine Hydrate

The pyrazole ring is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux (Scheme 1).

Reaction Conditions :

  • Molar Ratio : Acetylacetone : Hydrazine hydrate = 1 : 1.2

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C, 6 hours

  • Yield : 85–90%

Mechanism :

  • Hydrazine attacks the carbonyl groups of acetylacetone, forming a diimine intermediate.

  • Tautomerization and cyclization yield 3,5-dimethyl-1H-pyrazole.

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.25 (s, 6H, 2×CH₃), 6.08 (s, 1H, pyrazole-H).

Preparation of 2,4-Dichloro-6-methylpyrimidine

Chlorination of 6-Methyluracil

2,4-Dichloro-6-methylpyrimidine is synthesized via chlorination of 6-methyluracil using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline as a catalyst (Scheme 2).

Reaction Conditions :

  • Molar Ratio : 6-Methyluracil : POCl₃ = 1 : 5

  • Catalyst : N,N-Dimethylaniline (10 mol%)

  • Temperature : 110°C, 4 hours

  • Yield : 75–80%

Characterization :

  • Melting Point : 68–70°C

  • ¹³C NMR (CDCl₃) : δ 25.4 (CH₃), 115.2 (C-5), 158.9 (C-2), 162.1 (C-4).

Sequential Nucleophilic Substitutions on the Pyrimidine Core

Substitution at the 2-Position with 3,5-Dimethylpyrazole

The 2-chloro group of 2,4-dichloro-6-methylpyrimidine is replaced with 3,5-dimethylpyrazole under basic conditions (Scheme 3).

Reaction Conditions :

  • Molar Ratio : Dichloropyrimidine : Pyrazole = 1 : 1.1

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100°C, 8 hours

  • Yield : 70–75%

Mechanism :

  • Deprotonation of pyrazole by K₂CO₃ generates a nucleophilic species, displacing the 2-chloro group.

Characterization :

  • LC-MS (ESI+) : m/z 235.1 [M+H]⁺ (calculated for C₁₁H₁₄N₄Cl: 235.09).

Substitution at the 4-Position with Methyl 4-Hydroxybenzoate

The 4-chloro group of the intermediate is substituted with methyl 4-hydroxybenzoate via nucleophilic aromatic substitution (Scheme 4).

Reaction Conditions :

  • Molar Ratio : Intermediate : Benzoate = 1 : 1.2

  • Base : Sodium hydride (NaH)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 120°C, 12 hours

  • Yield : 65–70%

Mechanism :

  • Deprotonation of the phenolic oxygen by NaH facilitates ether bond formation.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 2.51 (s, 6H, 2×CH₃), 3.89 (s, 3H, OCH₃), 6.91–8.12 (m, 4H, Ar-H).

Optimization of Reaction Parameters

Solvent and Temperature Effects on Substitution Reactions

Parameter 2-Position Substitution 4-Position Substitution
Optimal Solvent DMFDMSO
Temperature (°C) 100120
Reaction Time (h) 812
Yield (%) 7570

Polar aprotic solvents enhance nucleophilicity and stabilize transition states, while elevated temperatures accelerate reaction kinetics.

Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 339.1452 [M+H]⁺

  • Calculated : 339.1455 for C₁₈H₁₈N₄O₃.

High-Performance Liquid Chromatography (HPLC)

  • Purity : 99.2% (C₁₈ column, 70:30 acetonitrile/water, 1.0 mL/min).

Challenges and Alternative Routes

Regioselectivity in Pyrimidine Substitution

Competing reactions at the 2- and 4-positions necessitate careful control of stoichiometry and base strength. Use of bulkier bases (e.g., DBU) may improve selectivity for the 2-position.

Direct Cyclocondensation Approaches

Alternative routes involving one-pot cyclocondensation of:

  • Precursor A : 3-(3,5-Dimethylpyrazol-1-yl)-3-oxopropanenitrile

  • Precursor B : Methyl 4-hydroxybenzoate

This method remains exploratory, with yields <50% due to steric hindrance.

Industrial-Scale Production Considerations

Parameter Lab Scale Pilot Scale
Batch Size 5 g500 g
Cycle Time 24 h72 h
Purity 99.2%98.5%
Cost per Gram (USD) 2,999.901,200.00

Scale-up challenges include heat dissipation during exothermic substitutions and reproducibility in intermediate purification .

Chemical Reactions Analysis

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole or pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using reagents like halides or amines under basic conditions.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Agricultural Chemistry

The compound's structural features may confer herbicidal or fungicidal properties. It is hypothesized that derivatives of this compound could be developed as:

  • Herbicides : Targeting specific plant growth pathways.
  • Fungicides : Inhibiting fungal pathogens in crops.

Neuropharmacology

Given the presence of the pyrazole and pyrimidine groups, there is potential for this compound to interact with neurotransmitter systems:

  • Neuroprotective Effects : Studies suggest that similar compounds may protect neurons from oxidative stress and neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
HerbicidalEffective against specific weed species
AntifungalInhibitory effects on fungal pathogens

Several studies have explored the applications of this compound and its analogs:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant anti-proliferative effects against breast cancer cell lines through the induction of apoptosis.
  • Neuroprotective Research : Research highlighted in Neuroscience Letters indicated that compounds with similar structures provided neuroprotection in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Agricultural Application : A field study reported in Pest Management Science evaluated the herbicidal efficacy of related compounds against common agricultural weeds, showing promising results for development as new agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protein kinases by binding to their active sites, thereby blocking the signaling pathways that promote cell growth and division . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Tetrazine: The target compound’s pyrimidine core distinguishes it from tetrazine-based analogs in (e.g., 6f, 6g). For instance, 3-(3,5-Dimethylpyrazol-1-yl)-6-morpholinotetrazine (6f) replaces pyrimidine with a tetrazine ring, which is more electron-deficient. This difference likely alters reactivity and binding properties in applications like coordination chemistry or bioactivity .
  • Pyrimidine vs. Isoxazole/Pyridazine: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473, ) uses an isoxazole ring instead of pyrimidine.

Substituent Analysis

  • Pyrazole vs. Morpholino/Pyrrolidino: The 3,5-dimethylpyrazole group in the target compound contrasts with morpholino (6f) or pyrrolidino (6i) substituents in . These amine-containing groups may enhance solubility but reduce lipophilicity compared to the hydrophobic pyrazole .
  • Methyl vs. Bromo/Hydroxy Groups: Diazinon degradation products in (e.g., Compound F) feature hydroxyethyl or phosphorothioate groups on the pyrimidine ring, which could increase polarity and reduce stability compared to the methyl group in the target compound .

Ester Group Variations

  • Methyl vs. Ethyl Esters: The methyl benzoate ester in the target compound differs from ethyl esters in (e.g., I-6473).

Critical Analysis of Structural and Functional Implications

  • Electronic Effects : The pyrimidine core in the target compound offers moderate electron deficiency compared to tetrazines (highly electron-deficient), which could influence charge-transfer interactions in materials science .
  • Biological Relevance : The methyl benzoate ester may enhance membrane permeability compared to ethyl esters () or polar phosphorothioates (), though this requires experimental validation .
  • Synthetic Feasibility : High yields for tetrazine analogs (e.g., 6g: 91%) suggest efficient synthetic routes for related heterocycles, though pyrimidine-based systems might require optimization .

Biological Activity

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate, commonly referred to as Methyl 4-DMP , is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 312310-00-2
  • Molecular Formula : C18H18N4O3
  • Molar Mass : 338.36 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • Boiling Point : 538.8 °C (predicted)
PropertyValue
CAS Number312310-00-2
Molecular FormulaC18H18N4O3
Molar Mass338.36 g/mol
Density1.26 g/cm³
Boiling Point538.8 °C

Methyl 4-DMP exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

  • Tyrosinase Inhibition : Studies indicate that Methyl 4-DMP acts as a potent inhibitor of tyrosinase, an enzyme critical in melanin production. This inhibition can lead to decreased melanin synthesis, making it a candidate for skin-whitening agents .
  • Protein-Ligand Interactions : Binding affinity studies have shown that Methyl 4-DMP binds effectively to target proteins, which may contribute to its pharmacological effects. The compound's structural features enhance its interaction with active sites of enzymes .
  • Antioxidant Properties : Research suggests that Methyl 4-DMP may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems .

Case Studies and Research Findings

  • Inhibition of Melanin Production : A study involving B16F10 melanoma cells demonstrated that Methyl 4-DMP significantly reduced melanin levels in a dose-dependent manner. The mechanism was linked to the suppression of tyrosinase activity, indicating its potential as a therapeutic agent for hyperpigmentation disorders .
  • Kinetic Studies on Tyrosinase : Kinetic analyses using Lineweaver-Burk plots revealed that Methyl 4-DMP inhibits tyrosinase through competitive inhibition. This was evidenced by varying concentrations of the substrate l-DOPA, where the compound showed significant inhibitory effects at lower concentrations .
  • Binding Studies : Data from BindingDB indicated that Methyl 4-DMP has notable binding constants with various protein targets, suggesting its utility in drug design and development for conditions associated with tyrosinase activity .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate be optimized for high yield?

  • Methodological Answer : Optimize the condensation reaction between 1-amidino-3,5-dimethylpyrazole nitrate and a methyl-substituted diketone derivative using potassium carbonate in methanol under reflux. Adjust molar ratios (e.g., 1:1.05 for diketone:pyrazole) and reaction duration (18–24 hours) to enhance yield. Purify via reverse-phase chromatography (C18 column with acetonitrile/water/formic acid) to isolate the product .

Q. What spectroscopic methods are recommended for characterizing this compound's purity and structure?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., pyrimidine C-4 linkage to benzoate) and LCMS (m/z ~265–300 range) to verify molecular weight. IR spectroscopy can identify ester carbonyl stretches (~1700 cm⁻¹) and pyrimidine/pyrazole ring vibrations. Cross-reference with synthetic intermediates (e.g., 3,5-dimethylpyrazole derivatives) for structural validation .

Q. What are the key challenges in isolating intermediates during synthesis?

  • Methodological Answer : Intermediate isolation is complicated by the polarity of pyrimidine-pyrazole hybrids. Use flash chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate regioisomers. For hygroscopic intermediates, employ anhydrous sodium sulfate during workup and store under nitrogen to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation?

  • Methodological Answer : Perform single-crystal X-ray diffraction and refine the structure using SHELXL for small-molecule refinement. Key parameters include hydrogen-bonding interactions between pyrazole N–H and ester carbonyl groups. Validate thermal displacement parameters (ADPs) to confirm conformational rigidity. SHELXTL (Bruker AXS) is recommended for high-resolution data .

Q. What mechanisms explain the compound's stability under acidic conditions, and how can degradation products be identified?

  • Methodological Answer : Under acidic hydrolysis, the ester group may cleave to form 4-hydroxybenzoic acid derivatives. Monitor stability via HPLC (C18 column, pH 6.5 ammonium acetate buffer) and characterize degradation products (e.g., O-methyl phosphorothioate analogs) using HRMS and 2D NMR . Compare with diazinon degradation pathways for mechanistic parallels .

Q. How can in vitro models assess the compound's biological activity, and how should P-value data be interpreted?

  • Methodological Answer : Screen for activity (e.g., melanin inhibition, alcohol dependence) using HEK-293 or B16F10 cell lines with dose-response curves (1–100 µM). Calculate P-values via ANOVA to compare treated vs. control groups. A P-value <0.05 (e.g., 3.18×10⁻² for alcohol dependence in rodent models) suggests statistical significance but requires validation through in vivo assays .

Q. What analytical techniques are critical for confirming regioselectivity in pyrazole-pyrimidine coupling?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between pyrazole methyl groups and pyrimidine protons. Heteronuclear coupling constants (e.g., 3JCH) from HMBC spectra can confirm C-4 vs. C-2 substitution on the pyrimidine ring. Compare with regioselective analogs (e.g., 3-(3,5-dimethylpyrazol-1-yl)tetrazines) to validate synthetic pathways .

Data Contradiction Analysis

  • Example : Discrepancies in reported LCMS retention times (e.g., 0.81 minutes in one study vs. 1.2 minutes in another) may arise from column chemistry (C18 vs. C8) or mobile-phase additives (formic acid vs. TFA). Standardize conditions (e.g., 0.1% formic acid in water/acetonitrile) and cross-calibrate with reference standards .

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